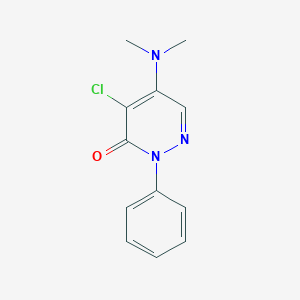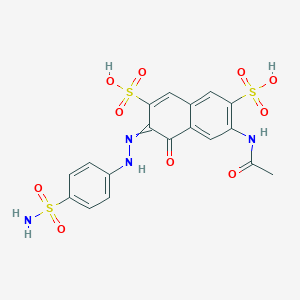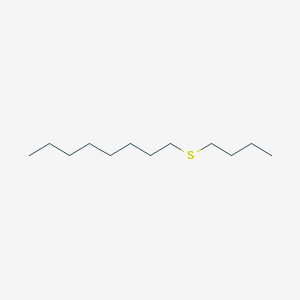
Octane, 1-(butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane, 1-(butylthio)-, also known as 1-Butylthiooctane, is a chemical compound with the molecular formula C10H22S. It is a colorless liquid with a strong odor and is commonly used in scientific research.
Mécanisme D'action
The mechanism of action of Octane, 1-(butylthio)- is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms, such as bacteria and fungi. It may also have an effect on cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
Octane, 1-(butylthio)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antitumor activity, inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Octane, 1-(butylthio)- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its strong odor and potential toxicity.
Orientations Futures
There are several future directions for the research on Octane, 1-(butylthio)-. One area of research could focus on its potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Another area of research could focus on the development of new synthesis methods for Octane, 1-(butylthio)- that are more efficient and environmentally friendly. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, Octane, 1-(butylthio)- is a chemical compound with various biological activities that is commonly used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Octane, 1-(butylthio)- could lead to the development of new drugs and synthesis methods that could have significant implications in the field of medicine.
Méthodes De Synthèse
Octane, 1-(butylthio)- can be synthesized through the reaction between 1-bromooctane and butanethiol. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using distillation or chromatography.
Applications De Recherche Scientifique
Octane, 1-(butylthio)- is commonly used in scientific research as a reference compound for the development of new drugs. It has been shown to have various biological activities, including antifungal, antibacterial, and antitumor properties. It is also used as a standard for gas chromatography analysis.
Propriétés
Numéro CAS |
16900-07-5 |
|---|---|
Nom du produit |
Octane, 1-(butylthio)- |
Formule moléculaire |
C12H26S |
Poids moléculaire |
202.4 g/mol |
Nom IUPAC |
1-butylsulfanyloctane |
InChI |
InChI=1S/C12H26S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
UNIAPWPIAGJFDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSCCCC |
SMILES canonique |
CCCCCCCCSCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



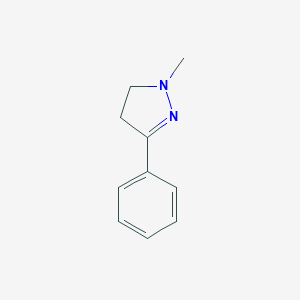
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
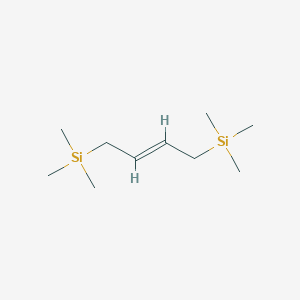
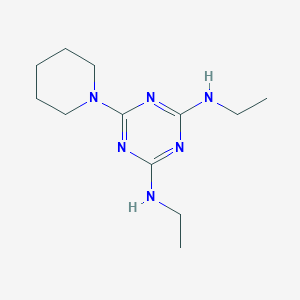
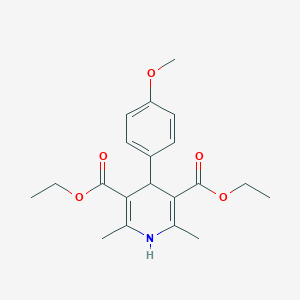
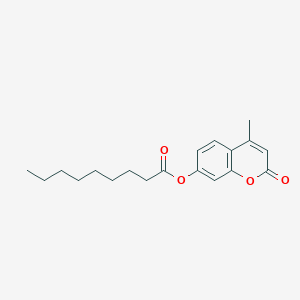
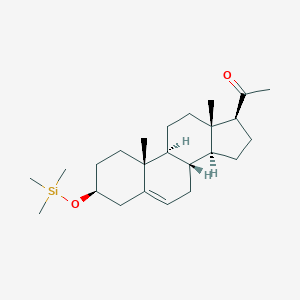
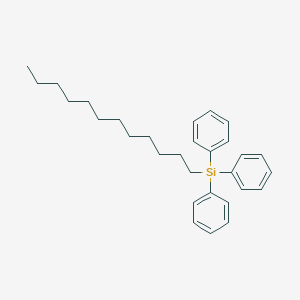
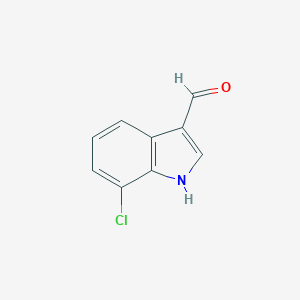
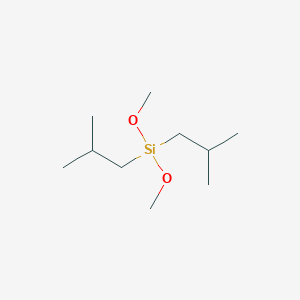
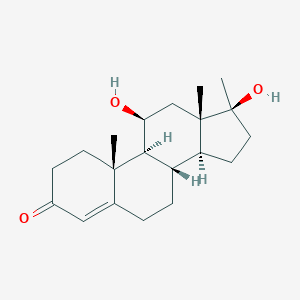
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
